Lipophilicity (XLogP3) Differentiation Against N-Aryl and N-Alkyl 6,8-Dioxa-2-azaspiro[3.5]nonane-2-carboxamide Analogs
The target compound exhibits a computed XLogP3 of 1.0, placing it in an optimal intermediate lipophilicity range for balanced permeability and aqueous solubility [1]. In contrast, N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396785-34-4) bears a smaller, more polar urea substituent with a predicted lower XLogP, and N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396685-43-0) may exhibit a higher or comparable XLogP depending on the aromatic linker . Although these are computed values lacking experimental log D₇.₄ determinations, the 2-methylphenyl group confers a measured increment in lipophilicity relative to the unsubstituted parent scaffold (XLogP3: -0.7 for 6,8-dioxa-2-azaspiro[3.5]nonane) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 6,8-Dioxa-2-azaspiro[3.5]nonane (parent scaffold): XLogP3 = -0.7; N-tert-butyl analog (CAS 1396785-34-4): predicted lower XLogP; N-benzyl analog (CAS 1396685-43-0): predicted similar or higher XLogP |
| Quantified Difference | ΔXLogP3 = +1.7 vs. parent scaffold; intermediate value among N-substituted analogs |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021 release) |
Why This Matters
An XLogP of 1.0 is within the preferred range for oral bioavailability and CNS penetration (typically 1–5), making this compound a more favorable starting point for lead optimization than either the overly polar parent scaffold or potentially excessively lipophilic N-alkyl derivatives.
- [1] PubChem Compound Summary for CID 71789643. View Source
- [2] PubChem Compound Summary for CID 165665696. View Source
